N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide
Description
"N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide" is a synthetic acetamide derivative characterized by a trifluoromethyl-substituted phenyl ring and an indole-3-sulfonyl moiety. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the indole-sulfonyl moiety may confer specificity toward sulfonamide-binding targets, such as carbonic anhydrases or kinase domains .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3S/c18-12-6-5-10(17(19,20)21)7-14(12)23-16(24)9-27(25,26)15-8-22-13-4-2-1-3-11(13)15/h1-8,22H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGSHYBFCJDOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . The reaction conditions include the use of tert-butyl hydroperoxide (TBHP) as an oxidant and acetonitrile (CH3CN) as the solvent, with the reaction carried out at 140°C for 18 hours . The desired product can be obtained in good yield through this method.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The indole moiety can undergo coupling reactions with different electrophiles, forming new C-C or C-N bonds.
Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The compound is of particular interest because of its unique chemical structure, which combines a trifluoromethyl group, a chloro-substituted phenyl ring, and an indole.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
- Biology It is studied for its potential antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
- Medicine The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
- Industry It can be used in the development of new materials with specific properties, such as enhanced stability and lipophilicity.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as TBHP.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
- Substitution The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
- Coupling Reactions The indole moiety can undergo coupling reactions with different electrophiles, forming new C-C or C-N bonds.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several analogs, enabling comparisons of substituent effects on physicochemical and biological properties:
Key Observations
Trifluoromethyl Phenyl Group: The trifluoromethyl group at the 5-position of the phenyl ring is a common feature in analogs like P9 and compound 13. In , trifluoromethyl substitution on N-aryl groups improved binding affinity at the PCP site, suggesting its role in target engagement .
Sulfonyl vs. Thio/Sulfanyl Linkers :
- The indole-3-sulfonyl group in the target compound contrasts with thio/sulfanyl linkers in analogs (e.g., ). Sulfonyl groups typically increase polarity and hydrogen-bonding capacity, which may enhance target specificity but reduce membrane permeability compared to thioethers.
Biological Activity :
- TZD-containing analogs (e.g., P9, P8) exhibit HDAC8 inhibitory activity, with P9 showing high purity (97.99%) and stability .
- Thiazolidinedione and pyridinylmethylene groups in P9 and P8 correlate with UV absorption at ~332 nm, indicating π→π* transitions useful for photophysical studies .
In contrast, TZD derivatives like P8 and P9 were synthesized with higher yields (64–84%), suggesting more efficient routes for acetamide-thiazolidinedione hybrids .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
The compound's molecular formula is , indicating the presence of various functional groups that contribute to its biological activity. The structure includes a chloro group, a trifluoromethyl group, and an indole moiety, which are known to enhance the pharmacological properties of compounds.
Research indicates that compounds with indole and sulfonamide structures often exhibit diverse biological activities, including anticancer, antibacterial, and antiviral effects. The specific mechanism by which this compound exerts its biological effects is still under investigation but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling : The presence of the indole ring may allow the compound to interact with various signaling pathways critical for cell survival and growth.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, a study demonstrated that derivatives of indole exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds were reported in the range of 10-50 µM, indicating moderate potency against cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 20 | |
| Compound B | HeLa (cervical cancer) | 15 | |
| This compound | A549 (lung cancer) | TBD |
Antibacterial Activity
The antibacterial properties of related indole derivatives have been documented extensively. In vitro studies suggest that compounds with similar structures can inhibit bacterial growth effectively. For example, an indole derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.
Antiviral Activity
Indole-based compounds have also shown promise as antiviral agents. Research indicates that they can inhibit viral replication in various models. One study highlighted that certain derivatives reduced the viral load in infected cells significantly, suggesting a potential application in treating viral infections.
Case Studies
- Indole Derivative Study : A recent study focused on the synthesis and biological evaluation of several indole derivatives, including this compound. The compound displayed promising results in inhibiting cell growth in vitro.
- Synergistic Effects : Another study explored the combination of this compound with other chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines when used in synergy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
